Cas no 1232-99-1 (Pyrido[2,3-b]pyrazine, 2,3-diphenyl-)

Pyrido[2,3-b]pyrazine, 2,3-diphenyl-, is a heterocyclic aromatic compound featuring a fused pyrido-pyrazine core with phenyl substituents at the 2 and 3 positions. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The extended π-conjugation enhances its utility as a building block for organic semiconductors, fluorescent probes, or ligands in catalytic systems. Its rigid, planar framework contributes to stability and predictable reactivity, while the phenyl groups offer tunability for further functionalization. This compound is particularly relevant in medicinal chemistry for its potential as a scaffold in kinase inhibitors or other biologically active molecules. High purity and well-defined synthesis routes ensure reproducibility for research applications.
Pyrido[2,3-b]pyrazine, 2,3-diphenyl- structure
1232-99-1 structure
Product name:Pyrido[2,3-b]pyrazine, 2,3-diphenyl-
CAS No:1232-99-1
MF:C19H13N3
MW:283.326623678207
MDL:MFCD00234934
CID:1217987
PubChem ID:817566

Pyrido[2,3-b]pyrazine, 2,3-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrido[2,3-b]pyrazine, 2,3-diphenyl-
    • 2,3-diphenylpyrido[2,3-b]pyrazine
    • MFCD00234934
    • MLS001180450
    • Oprea1_757129
    • SCHEMBL284971
    • SMR000475737
    • DTXSID60355821
    • HMS2797P16
    • 2,3-diphenylpyrido[3,2-b]pyrazine
    • RBAXWBRRSJYIIW-UHFFFAOYSA-N
    • AKOS005109528
    • 1232-99-1
    • CHEMBL2139680
    • 2,3-Diphenylpyridino[3,2-b]pyrazine
    • MS-7404
    • MDL: MFCD00234934
    • Inchi: InChI=1S/C19H13N3/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)22-19-16(21-17)12-7-13-20-19/h1-13H
    • InChI Key: RBAXWBRRSJYIIW-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N=C2C4=CC=CC=C4

Computed Properties

  • Exact Mass: 283.11109
  • Monoisotopic Mass: 283.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • PSA: 38.67

Pyrido[2,3-b]pyrazine, 2,3-diphenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
MS-7404-1MG
2,3-diphenylpyrido[2,3-b]pyrazine
1232-99-1 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
MS-7404-100MG
2,3-diphenylpyrido[2,3-b]pyrazine
1232-99-1 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
MS-7404-5MG
2,3-diphenylpyrido[2,3-b]pyrazine
1232-99-1 >90%
5mg
£46.00 2025-02-09
abcr
AB162323-10g
2,3-Diphenylpyridino[3,2-b]pyrazine; .
1232-99-1
10g
€482.50 2024-06-10
abcr
AB162323-5 g
2,3-Diphenylpyridino[3,2-b]pyrazine
1232-99-1
5 g
€377.50 2023-07-20
Key Organics Ltd
MS-7404-20MG
2,3-diphenylpyrido[2,3-b]pyrazine
1232-99-1 >90%
20mg
£76.00 2023-04-18
abcr
AB162323-5g
2,3-Diphenylpyridino[3,2-b]pyrazine; .
1232-99-1
5g
€377.50 2024-06-10
Key Organics Ltd
MS-7404-10MG
2,3-diphenylpyrido[2,3-b]pyrazine
1232-99-1 >90%
10mg
£63.00 2025-02-09
abcr
AB162323-10 g
2,3-Diphenylpyridino[3,2-b]pyrazine
1232-99-1
10 g
€482.50 2023-07-20
abcr
AB162323-1 g
2,3-Diphenylpyridino[3,2-b]pyrazine
1232-99-1
1 g
€211.30 2023-07-20

Additional information on Pyrido[2,3-b]pyrazine, 2,3-diphenyl-

Pyrido[2,3-b]pyrazine, 2,3-diphenyl - CAS No. 1232-99-1

The compound Pyrido[2,3-b]pyrazine, 2,3-diphenyl (CAS No. 1232-99-1) is a heterocyclic aromatic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of pyridopyrazines, which are known for their versatile applications in drug design and electronic materials.

Pyrido[2,3-b]pyrazine is characterized by its fused bicyclic system consisting of a pyridine ring and a pyrazine ring. The substitution pattern at positions 2 and 3 with phenyl groups introduces additional aromaticity and enhances the compound's stability and electronic properties. This makes it an attractive candidate for various research applications.

Recent studies have explored the potential of Pyrido[2,3-b]pyrazine derivatives in the development of advanced materials for optoelectronic devices. For instance, researchers have investigated the use of this compound as a building block for organic semiconductors due to its high electron mobility and strong absorption properties in the visible spectrum.

In addition to its electronic applications, Pyrido[2,3-b]pyrazine has shown promise in medicinal chemistry. Its ability to act as a scaffold for bioactive molecules has led to its investigation as a potential lead compound in drug discovery programs targeting various diseases.

The synthesis of Pyrido[2,3-b]pyrazine typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses of this compound and its derivatives.

From an environmental standpoint, the stability and biodegradability of Pyrido[2,3-b]pyrazine are critical considerations for its industrial applications. Studies have shown that this compound exhibits moderate persistence in certain environmental conditions, necessitating careful handling during production and use.

In conclusion, Pyrido[2,3-b]pyrazine (CAS No. 1232-99-1) is a versatile compound with significant potential across multiple disciplines. Its unique structure and properties continue to drive innovative research aimed at unlocking new applications in materials science and pharmaceuticals.

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